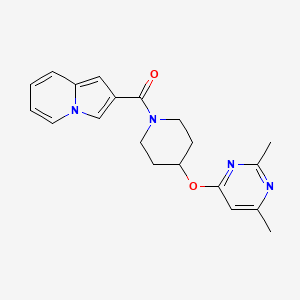

![molecular formula C14H15N5O2 B2865437 3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide CAS No. 2097902-71-9](/img/structure/B2865437.png)

3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in drug discovery studies against various diseases . This compound also contains a cyano group (-CN) and an amide group (-CONH2), which are common functional groups in organic chemistry .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications One of the primary interests in derivatives of 3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide lies in their potential for the development of novel therapeutic agents. For instance, the study on alkylating benzamides with melanoma cytotoxicity revealed that benzamide derivatives conjugated with alkylating cytostatics exhibited higher toxicity against melanoma cells compared to the parent chlorambucil, suggesting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004). Similarly, the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives showed remarkable antiavian influenza virus activity, demonstrating the compound's utility in antiviral research (Hebishy et al., 2020).

Organic Synthesis and Chemical Reactivity Research into the synthesis and reactivity of cyano and benzamide derivatives has led to the development of new synthetic methodologies and the exploration of novel reaction mechanisms. The study on cyano(ethoxycarbonothioylthio)methyl benzoate as a one-carbon radical equivalent highlights the use of cyano derivatives in radical addition reactions, offering a versatile approach for constructing complex molecules (Bagal et al., 2006). Another example is the synthesis of substituted 2-methylene-1,3-oxazolidines and related compounds, showcasing the diversity of structures that can be accessed through reactions involving cyano and isocyanate functionalities (Basheer et al., 2006).

Materials Science and Sensor Development The structural features of cyano and benzamide derivatives also find applications in materials science, particularly in the development of sensors and functional materials. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized and demonstrated excellent performance in the naked-eye detection of fluoride anions, leveraging the properties of benzamide derivatives for colorimetric sensing (Younes et al., 2020).

Future Directions

The future directions for research on “3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide” could include further exploration of its synthesis, investigation of its chemical reactivity, determination of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential biological activities . This could lead to the discovery of new drug candidates or the development of new synthetic methodologies .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole moiety, such as this one, are known to interact with various biological receptors .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially influencing various biological processes.

Biochemical Pathways

Compounds containing the 1,2,4-triazole moiety have been found to possess various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety may influence these properties, as triazoles are known to have good bioavailability and metabolic stability .

Result of Action

Compounds containing the 1,2,4-triazole moiety have been found to possess various pharmacological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound may have similar effects.

properties

IUPAC Name |

3-cyano-N-[2-[2-(1,2,4-triazol-1-yl)ethoxy]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c15-9-12-2-1-3-13(8-12)14(20)17-4-6-21-7-5-19-11-16-10-18-19/h1-3,8,10-11H,4-7H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSNVTLOGOUJFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCOCCN2C=NC=N2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2865354.png)

![N-(2-(dimethylamino)ethyl)-5-phenyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2865358.png)

![N-[(1E)-(dimethylamino)methylene]-2-[(4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2865362.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2865363.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2865368.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2865370.png)

![2-Bromo-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2865371.png)

![2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2865377.png)